![molecular formula C10H10N4O3S B6113582 N-(2-furylmethyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6113582.png)
N-(2-furylmethyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furylmethyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to exhibit a range of biochemical and physiological effects, and its mechanism of action has been the subject of intense investigation in recent years.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide has been shown to exhibit a range of biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. Additionally, N-(2-furylmethyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide has been shown to exhibit antioxidant activity, which may help to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-furylmethyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide in lab experiments is its ability to inhibit the activity of COX-2, which is an important enzyme in the inflammatory response. This compound has also been shown to exhibit antioxidant activity, which may be useful in a range of experimental settings. However, one limitation of using N-(2-furylmethyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide is that its mechanism of action is not fully understood, which may make it difficult to interpret certain experimental results.
Future Directions
There are a number of potential future directions for research on N-(2-furylmethyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide. One area of interest is the development of more potent and selective inhibitors of COX-2, which may have therapeutic potential in the treatment of inflammatory diseases. Additionally, further investigation of the antioxidant properties of this compound may lead to the development of new treatments for oxidative stress-related diseases. Finally, more research is needed to fully understand the mechanism of action of N-(2-furylmethyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide, which may provide new insights into the biology of inflammation and oxidative stress.
Synthesis Methods
The synthesis of N-(2-furylmethyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide involves the reaction of 2-(2-furylmethylthio)acetic acid with 5-amino-1,2,4-triazin-3-one in the presence of a suitable coupling agent. The resulting product is a yellow crystalline solid that is soluble in a range of organic solvents.
Scientific Research Applications
N-(2-furylmethyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide has been widely used in scientific research, particularly in the fields of biochemistry and pharmacology. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3S/c15-8-5-12-14-10(13-8)18-6-9(16)11-4-7-2-1-3-17-7/h1-3,5H,4,6H2,(H,11,16)(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAUVXBOAPFCDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSC2=NN=CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.